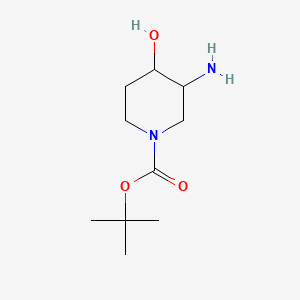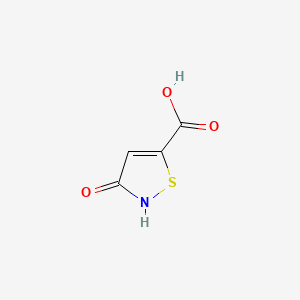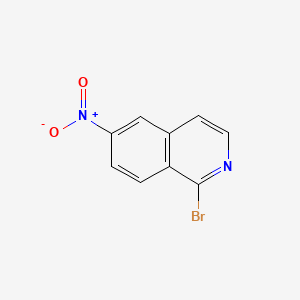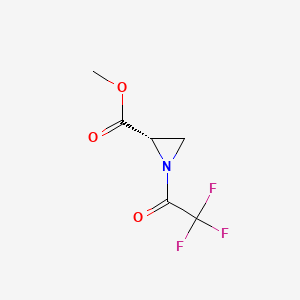
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is a chemical compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by the presence of a trifluoroacetyl group and a methyl ester group, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylates with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Aziridine-2-carboxylate
Reagent: Trifluoroacetic anhydride
Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles, leading to the formation of amino acids or other derivatives.
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Organometallic reagents, amines, and thiols are commonly used nucleophiles for ring-opening reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions include various amino acid derivatives, substituted aziridines, and other functionalized organic compounds.
Applications De Recherche Scientifique
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and its role in the synthesis of biologically active molecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate involves its reactivity as an aziridine. The strained three-membered ring makes it highly reactive towards nucleophiles, leading to ring-opening reactions. The trifluoroacetyl group enhances the electrophilicity of the aziridine ring, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl aziridine-2-carboxylate
- N-tosylaziridine-2-carboxylate
- N-acylaziridine-2-carboxylate
Uniqueness
(S)-Methyl 1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct reactivity and properties compared to other aziridine derivatives
Propriétés
Numéro CAS |
111193-38-5 |
|---|---|
Formule moléculaire |
C6H6F3NO3 |
Poids moléculaire |
197.113 |
Nom IUPAC |
methyl (2S)-1-(2,2,2-trifluoroacetyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C6H6F3NO3/c1-13-4(11)3-2-10(3)5(12)6(7,8)9/h3H,2H2,1H3/t3-,10?/m0/s1 |
Clé InChI |
VEBXDQVTFDMOJQ-PGXHHSLGSA-N |
SMILES |
COC(=O)C1CN1C(=O)C(F)(F)F |
Synonymes |
2-Aziridinecarboxylic acid, 1-(trifluoroacetyl)-, methyl ester, (S)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



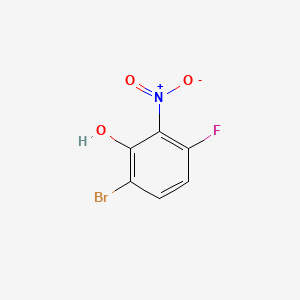
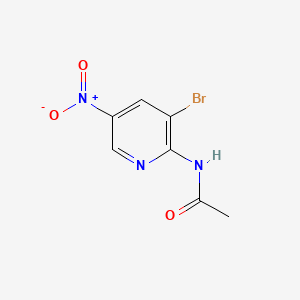


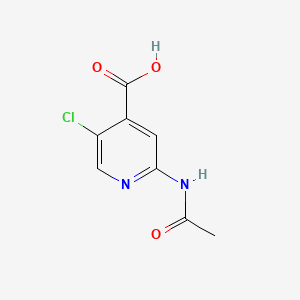
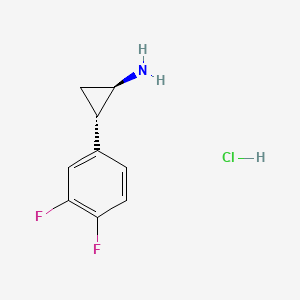
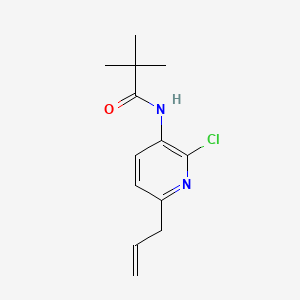
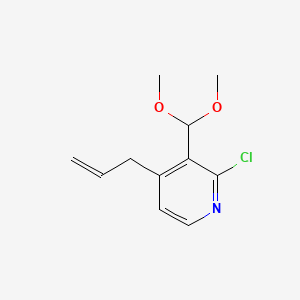
![2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol oxalate](/img/structure/B571649.png)
![Benzo[d]thiazole-7-carboxylic acid](/img/structure/B571653.png)
